Physostigmine (hemisulfate)
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H44N6O8S |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid |
InChI |
InChI=1S/2C15H21N3O2.H2O4S/c2*1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h2*5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t2*13?,15-;/m00./s1 |
InChI Key |
YYBNDIVPHIWTPK-MWVHCQAOSA-N |
Isomeric SMILES |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Historical and Foundational Research of Physostigmine Hemisulfate
Origins and Early Discoveries from Natural Sources
Physostigmine (B191203) is an alkaloid naturally occurring in the Calabar bean, the seed of the West African perennial legume Physostigma venenosum. clockss.orgnih.govnaturespoisons.com This plant, a climbing vine that can reach impressive heights, produces pods containing two to three beans. naturespoisons.com These beans, also known as "esere" in the local dialect, have a historical reputation as an ordeal poison in parts of West Africa. clockss.orgnaturespoisons.com The botanical name Physostigma venenosum itself hints at its toxic properties, with "venenosum" being Latin for poisonous. clockss.org The genus name, Physostigma, was coined by the botanist Balfour and combines the Greek word "physo" (bladder) with "stigma," referring to a unique, bladder-like appendage on the flower's stigma. clockss.org While the Calabar bean is the primary source, physostigmine also occurs in the fruit of the Manchineel tree. wikipedia.org
The journey of physostigmine from a regional poison to a subject of scientific inquiry began in the mid-19th century. In 1846, English physician and botanist William Freeman Daniell reported on the use of the Calabar bean as an ordeal poison in Old Calabar (now part of Nigeria). clockss.org This report sparked interest in the scientific community, particularly at the Edinburgh Medical School, a major center for pharmacology and toxicology at the time. clockss.org
Sir Robert Christison, a professor of materia medica, conducted early toxicological research on the bean, even experimenting on himself in 1855. clockss.orgnih.gov His work was followed by more comprehensive studies by his assistant and successor, Thomas Richard Fraser. clockss.orgwikipedia.org Fraser succeeded in concentrating the active principle of the bean, an alkaloid he named "eserina," into an amorphous powder. clockss.org The first to crystallize the pure alkaloid were Jobst and Hesse in Stuttgart, Germany, in 1864, who named it physostigmine. clockss.orgindiana.edu The name eserine has continued to be used as a synonym for physostigmine. clockss.org Fraser's extensive research also included the crucial discovery of the antagonistic relationship between physostigmine and atropine. clockss.orgwikipedia.org
Elucidation of Physostigmine's Molecular Structure and Stereochemistry
The determination of physostigmine's intricate molecular structure was a significant challenge for early chemists, as it possessed a chemical framework with no known analogues among other plant products of the time. indiana.edu Before the advent of modern spectroscopic techniques, the structure of alkaloids was painstakingly determined through a process of chemical degradation, or "Abbau" studies. clockss.org This involved breaking the molecule down into smaller, more easily identifiable fragments. In 1925, at the University of Edinburgh, Edgar Stedman and George Barger successfully determined the structure of physostigmine using these classical chemical degradation methods. clockss.orgwikipedia.org The elucidated structure revealed a complex molecule with the chemical formula C₁₅H₂₁N₃O₂. numberanalytics.com It consists of a pyrroloindole ring system, a carbamate (B1207046) ester group, and a methylated nitrogen atom. numberanalytics.com
Physostigmine possesses two stereocenters at the junction of its two five-membered rings, meaning it can exist in different spatial arrangements or stereoisomers. wikipedia.org The specific stereochemical configuration of physostigmine is paramount to its biological activity. blogspot.com Different stereoisomers of the molecule can exhibit varied pharmacological effects due to their differential interactions with their biological targets. blogspot.com The naturally occurring and biologically active form is the (-)-physostigmine isomer. The synthesis of physostigmine, therefore, requires careful attention to achieving the correct stereoisomer to ensure its desired biological function. wikipedia.org The carbamate ester group is crucial for its ability to inhibit the enzyme acetylcholinesterase, while the methylated nitrogen atom influences its ability to cross the blood-brain barrier. numberanalytics.com
Landmark Achievements in Physostigmine Chemical Synthesis
The first total synthesis of physostigmine was a landmark achievement in organic chemistry, completed in 1935 by the American chemist Percy Lavon Julian and his colleague Josef Pikl at DePauw University. wikipedia.orgwikipedia.orgacs.org This accomplishment was particularly notable as they were in a race with the eminent English chemist Sir Robert Robinson. wikipedia.orgoup.com Julian's successful synthesis, achieved through a multi-step process, confirmed the structure that had been proposed by Stedman and Barger. wikipedia.orgacs.org
Starting from the relatively simple compound phenacetin, Julian and Pikl assembled the complex physostigmine molecule in 11 steps. indiana.eduacs.org A key intermediate in their synthesis was a compound called d,l-eserethole. indiana.eduacs.org During their work, Sir Robert Robinson's group also reported a synthesis of d,l-eserethole. indiana.eduacs.org However, Julian's team was the first to complete the total synthesis of physostigmine itself. wikipedia.orgacs.org The final confirmation of their success came when the melting point of their synthesized physostigmine matched that of the natural product extracted from the Calabar bean. wikipedia.org
Julian's synthesis was not only a scientific triumph but also a pivotal moment in making physostigmine more readily available for medicinal use. acs.org In recognition of this monumental work, the American Chemical Society designated the synthesis of physostigmine at DePauw University as a National Historic Chemical Landmark in 1999. clockss.orgacs.org
Historical Total Synthesis Methodologies and Challenges
The total synthesis of physostigmine, a complex alkaloid containing two stereocenters, presented a significant challenge to organic chemists in the early 20th century. wikipedia.orgpbslearningmedia.org The intricate pyrrolo[2,3-b]indole (B14758588) ring system and the presence of a quaternary carbon center at the C3a position required innovative synthetic strategies. The race to achieve the first total synthesis became a notable competition in the world of chemistry. clockss.org
In 1935, Percy Lavon Julian, alongside his colleague Josef Pikl at DePauw University, successfully completed the first total synthesis of physostigmine. wikipedia.orgacs.orgwikipedia.org This achievement was a landmark in natural product synthesis and solidified Julian's reputation as a world-class chemist. acs.orgindiana.edu The synthesis began with the relatively simple, commercially available starting material, phenacetin, and involved an 11-step process to construct the complex target molecule. acs.orgacs.org A critical part of their strategy was the synthesis of the key intermediate, d,l-eserethole, a racemic version of an ether derivative of eseroline (B613827). acs.orgacs.org
The journey to this discovery was marked by intense scientific rivalry. Sir Robert Robinson, a preeminent chemist in England, was also actively working on the synthesis of physostigmine. oup.comuspto.gov Robinson's group published a synthesis of the intermediate d,l-eserethole shortly before Julian's complete synthesis was announced. acs.orgacs.org However, Julian, in a bold move, identified a critical flaw in Robinson's work, noting that the melting point of the final product reported by Robinson did not match that of the natural compound's derivative. oup.com Julian's subsequent publication detailed his own correct synthesis, which yielded a product with the correct physical properties, thereby confirming the structure of physostigmine. wikipedia.orgoup.com This pioneering work was recognized by the American Chemical Society as a National Historic Chemical Landmark, a testament to its significance in the history of chemistry. wikipedia.orgindiana.eduoup.com
Table 1: Key Figures in the First Total Synthesis of Physostigmine
| Researcher(s) | Institution | Year | Key Contribution |
|---|---|---|---|
| Percy L. Julian & Josef Pikl | DePauw University | 1935 | Completed the first total synthesis of physostigmine. acs.orgwikipedia.org |
| Sir Robert Robinson | Oxford University | ~1935 | Competed in the race to synthesize physostigmine and published a synthesis of a key intermediate. acs.orguspto.gov |
Development of Enantioselective Synthetic Approaches
Physostigmine possesses two stereocenters where the two five-membered rings connect, meaning it can exist as different stereoisomers. wikipedia.org Consequently, a primary goal in its synthesis has been the development of enantioselective methods that produce only the desired, naturally occurring (-)-physostigmine. Out of 71 documented syntheses, 38 have successfully yielded a single enantiomer. wikipedia.org
Early approaches to obtaining the pure enantiomer often relied on the optical resolution of a racemic intermediate, a process where the desired enantiomer is separated from a 50:50 mixture. oup.com However, the evolution of synthetic chemistry has led to more sophisticated and efficient strategies known as asymmetric or enantioselective synthesis, which aim to create the correct stereochemistry from the outset. numberanalytics.comelsevierpure.com
The first enantioselective total synthesis of (-)-physostigmine was accomplished in 1982 by Takano and his colleagues. jst.go.jp Their strategy utilized a chiral starting material, (S)-(-)-benzyl 2,3-epoxypropyl ether, to control the stereochemical outcome of the reaction sequence. jst.go.jp
Other significant enantioselective strategies include:
A chiral synthesis reported by Fuji and Node, which employs a regioselective Diels-Alder reaction as the key step. oup.com
An enantioselective synthesis via chiral sulfoxides, developed by Marino and coworkers. acs.org
A formal total synthesis by Barbas and his team that uses an organocatalytic Michael addition to a nitroolefin to establish the crucial quaternary stereocenter. organic-chemistry.org
These advancements in asymmetric synthesis have provided more efficient and elegant routes to optically pure physostigmine and its derivatives. numberanalytics.comresearchgate.net
Table 2: Comparison of Selected Enantioselective Synthesis Methods for Physostigmine
| Lead Researcher(s) | Year | Key Method/Reaction | Starting Material(s) | Outcome |
|---|---|---|---|---|
| S. Takano | 1982 | Chiral synthon approach | (S)-(-)-benzyl 2,3-epoxypropyl ether jst.go.jp | First enantioselective synthesis of (-)-physostigmine. jst.go.jp |
| K. Fuji, M. Node | 1991 | Regioselective Diels-Alder reaction | (S)-(-)-2-methyl-2-(2'-nitrovinyl)-δ-valerolactone oup.com | Chiral synthesis of (-)-physostigmine. oup.com |
| L. E. Overman | 1998 | Catalytic asymmetric Heck cyclization | 2-butyn-1-ol and N-methyl-p-anisidine udel.eduacs.org | Synthesis of either enantiomer with 95% ee and 15-20% overall yield. udel.eduacs.org |
| C. F. Barbas III | 2009 | Organocatalytic Michael addition | Indolinone and a nitroolefin organic-chemistry.org | Formal total synthesis of esermethole, an intermediate for physostigmine. organic-chemistry.org |
Mechanistic Research of Physostigmine Hemisulfate at the Molecular and Cellular Level
Detailed Investigation of Cholinesterase Inhibition Dynamics
Physostigmine's principal mechanism of action involves the inhibition of cholinesterase enzymes, which are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This inhibition is a dynamic process involving binding, carbamoylation, and eventual reactivation of the enzyme.
Reversible Inhibition of Acetylcholinesterase (AChE)
Physostigmine (B191203) is recognized as a reversible inhibitor of acetylcholinesterase (AChE). medchemexpress.com This reversibility is a key feature of its pharmacological profile.
Kinetic studies have demonstrated that physostigmine acts as a competitive inhibitor of AChE. nih.govnih.gov This means that physostigmine and the natural substrate, acetylcholine, compete for the same active site on the enzyme. The inhibition process involves the formation of a carbamoylated enzyme intermediate, which is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during acetylcholine breakdown. youtube.com This slow hydrolysis effectively blocks the active site from processing acetylcholine, leading to its accumulation in the synapse. youtube.comwikipedia.org
A study analyzing the cholinesterase-physostigmine-acetylcholine system confirmed the competitive nature of this inhibition, where a single molecule of physostigmine or acetylcholine combines with one center of the cholinesterase enzyme. nih.gov
The binding of physostigmine to the active site of AChE is a complex interaction. The active site of AChE contains an anionic site and an esteratic site. lupinepublishers.com The protonated nitrogen of physostigmine is thought to interact with the anionic subsite, which typically binds the quaternary amine of acetylcholine. lupinepublishers.com The carbamoyl (B1232498) group of physostigmine is then positioned to react with the serine residue in the esteratic site. youtube.com
Nuclear Magnetic Resonance (NMR) studies have been employed to investigate the binding of physostigmine to acetylcholinesterase. These studies have shown that physostigmine inhibits the binding of the substrate, acetylcholine, to the enzyme. nih.gov Further research indicates that hydrophobic interactions play a dominant role in the accommodation of physostigmine and its analogs by human acetylcholinesterase. researchgate.net
Table 1: Key Interactions in Physostigmine-AChE Binding
| Interaction Type | Involved Residues/Moieties | Significance |
| Cation-π Interactions | Protonated nitrogen of physostigmine and aromatic residues (e.g., tryptophan, tyrosine) in the anionic subsite. lupinepublishers.com | Anchors the inhibitor to the active site. |
| Hydrogen Bonds | Carbamoyl group of physostigmine and amino acid residues in the esteratic site. lupinepublishers.com | Orients the inhibitor for carbamoylation. |
| Hydrophobic Interactions | Aromatic rings of physostigmine and hydrophobic pockets within the active site gorge. researchgate.net | Stabilizes the enzyme-inhibitor complex. |
The inhibition of AChE by physostigmine is termed "reversible" because the carbamoylated enzyme can be reactivated. This reactivation occurs through the hydrolysis of the carbamoyl-enzyme bond, which is a significantly slower process compared to the hydrolysis of the acetyl-enzyme bond formed with acetylcholine. youtube.com The rate of this spontaneous reactivation contributes to the duration of physostigmine's effect. The stability of the carbamoyl-enzyme intermediate is a key factor; the formation of a resonance structure can stabilize this intermediate, making it less susceptible to nucleophilic attack by water and thus slowing down hydrolysis. youtube.com
Inhibition of Butyrylcholinesterase (BChE) and Comparative Selectivity Research
In addition to AChE, physostigmine also inhibits butyrylcholinesterase (BChE), another cholinesterase enzyme found in plasma and various tissues. researchgate.netmdpi.com While both enzymes are inhibited by physostigmine, there are differences in sensitivity and selectivity.
Research comparing the inhibitory effects of physostigmine on human AChE and BChE has shown that it effectively blocks both enzymes. researchgate.netnih.gov One study reported IC50 values for physostigmine against human AChE to be 0.117 ± 0.007 μM and against human BChE to be 0.059 ± 0.012 μM, indicating a slightly higher potency for BChE in this particular study. nih.gov
Comparative studies with physostigmine analogs have revealed that structural modifications can significantly alter the selectivity for AChE versus BChE. For instance, increasing the hydrophobicity of certain parts of the molecule can enhance potency against BChE, while other modifications, like quaternarization at the N(1) position, increase potency against AChE but decrease it against BChE. nih.gov This suggests that the structural features of the inhibitor play a crucial role in determining its relative affinity for the two enzymes.
Table 2: Comparative Inhibition of Human Cholinesterases by Physostigmine
| Enzyme | IC50 (μM) | Reference |
| Acetylcholinesterase (AChE) | 0.117 ± 0.007 | nih.gov |
| Butyrylcholinesterase (BChE) | 0.059 ± 0.012 | nih.gov |
Direct and Indirect Cholinergic Receptor Modulation Studies
The primary action of physostigmine is the indirect stimulation of both muscarinic and nicotinic cholinergic receptors by increasing the synaptic concentration of acetylcholine. wikipedia.orgdrugbank.comnih.gov However, there is also evidence suggesting that physostigmine may have direct effects on cholinergic receptors.
Furthermore, research on the effects of physostigmine on novelty-induced neophobia in rats suggests that its anxiolytic-like effects are likely mediated by both nicotinic and M1 muscarinic cholinergic receptors. nih.gov This highlights the complex interplay between the indirect enhancement of acetylcholine levels and the potential direct modulation of specific receptor subtypes in mediating the behavioral effects of physostigmine.
Physostigmine's Interactions with Nicotinic Acetylcholine Receptors (nAChRs)
Research into Competitive Ligand Interactions at Agonist Recognition Sites
Studies have demonstrated that physostigmine can act as a competitive ligand at the agonist recognition sites of certain nAChR subtypes. nih.gov Radioligand binding assays have shown that physostigmine can displace nicotinic agonists, such as epibatidine, from their binding sites on α4β4 nAChRs, confirming a competitive interaction. nih.gov This competitive binding is further supported by electrophysiological studies where the potentiation of ACh-induced currents by low concentrations of physostigmine can be overcome by increasing the concentration of ACh. nih.gov This suggests that both physostigmine and ACh are competing for the same or overlapping binding sites on the receptor. nih.gov However, some research indicates that physostigmine may interact with a site distinct from the nicotinic agonist binding site, suggesting a more complex interaction than simple competition. nih.govnih.gov
Concentration-Dependent Dual Effects: Potentiation and Inhibition of Receptor Activity
A hallmark of physostigmine's interaction with nAChRs is its dual, concentration-dependent effect. nih.gov At low concentrations, physostigmine potentiates the ion currents induced by low concentrations of ACh. nih.gov Conversely, at higher concentrations, it inhibits these currents. nih.gov This results in a characteristic bell-shaped concentration-effect curve. nih.gov The potentiation is a competitive effect, being surmountable by higher concentrations of ACh. nih.gov The inhibitory effect, however, appears to be noncompetitive and may involve voltage-dependent ion channel block. nih.gov For instance, on α4β4 nAChRs, a significant potentiation of about 70% was observed with 10 µM physostigmine in the presence of 1 µM ACh. nih.gov
Table 1: Concentration-Dependent Effects of Physostigmine on nAChR Activity
| Concentration of Physostigmine | Effect on ACh-Induced Ion Currents | Mechanism of Action |
| Low | Potentiation | Competitive interaction at agonist recognition sites |
| High | Inhibition | Noncompetitive, voltage-dependent ion channel block |
This table summarizes the dual effects of physostigmine on nicotinic acetylcholine receptor (nAChR) activity based on its concentration.
Studies on Allosteric Modulation and Receptor Subtype Selectivity (e.g., α4β2, α4β4 nAChRs)
Physostigmine acts as an allosteric modulator of nAChRs, meaning it binds to a site on the receptor that is different from the acetylcholine binding site, thereby altering the receptor's response to ACh. nih.gov This allosteric action is not highly selective, as physostigmine can potentiate both homomeric α7 and various heteromeric nAChR subtypes. nih.gov
Research has focused on its effects on the α4β2 and α4β4 subtypes, which are abundant in the brain. nih.govmdpi.com The stoichiometry of the α4β2 receptor, which can exist in high-sensitivity (α4)2(β2)3 and low-sensitivity (α4)3(β2)2 forms, influences the effect of physostigmine. nih.govmdpi.comnih.gov Studies have shown that the (α4)3(β2)2 stoichiometry is potentiated by low concentrations of physostigmine and ACh, while the (α4)2(β2)3 form is inhibited. nih.govnih.gov This suggests that the subunit composition of the receptor is a key determinant of physostigmine's modulatory action. nih.govnih.gov Physostigmine is thought to bind at both the agonist-binding and non-agonist binding subunit interfaces, with the latter being a potential positive allosteric binding site. nih.gov
Table 2: Subtype Selectivity and Stoichiometric Effects of Physostigmine on nAChRs
| nAChR Subtype/Stoichiometry | Effect of Physostigmine | Reference |
| α4β4 | Potentiation at low concentrations, inhibition at high concentrations | nih.gov |
| α4β2 ((α4)3(β2)2) | Potentiation at low concentrations of ACh and physostigmine | nih.govnih.gov |
| α4β2 ((α4)2(β2)3) | Inhibition | nih.govnih.gov |
| α7 (homomeric) | Potentiation | nih.gov |
This table outlines the varying effects of physostigmine on different nicotinic acetylcholine receptor (nAChR) subtypes and stoichiometries.
Identification of Specific Structural Determinants for Receptor Modulation (e.g., E-loop)
The structural basis for physostigmine's modulatory effects on nAChRs has been investigated, with studies pointing to the importance of specific protein domains. nih.govnih.gov Chimeric studies involving the exchange of domains between α4 and β2 subunits have revealed that the extracellular ligand-binding domain is critical for determining whether physostigmine causes potentiation or inhibition. nih.govnih.gov
Further investigation has pinpointed the "E-loop," a region within the ACh binding domain, as a key determinant. nih.govnih.gov Transferring the E-loop from the β2 subunit to the α4 subunit resulted in strong inhibition by physostigmine, whereas the reverse transfer diminished the inhibitory effect. nih.govnih.gov This suggests that the E-loop is a crucial structural element that physostigmine interacts with to exert its modulatory effects. nih.govnih.gov Interestingly, the effect of an altered E-loop was similar regardless of whether it was part of a canonical ACh binding site or an alternative interface, indicating that the specific binding site may not be the critical factor, but rather the interaction with regions contributing to the ACh binding site. nih.govnih.gov
Indirect Effects on Muscarinic Acetylcholine Receptors (mAChRs) via Acetylcholine Accumulation
As a potent inhibitor of acetylcholinesterase (AChE), physostigmine indirectly affects muscarinic acetylcholine receptors (mAChRs). nih.govimperfectpharmacy.in By preventing the breakdown of acetylcholine, physostigmine leads to an accumulation of this neurotransmitter in the synaptic cleft. imperfectpharmacy.in This elevated concentration of ACh results in enhanced and prolonged activation of mAChRs, which are G-protein coupled receptors, leading to a variety of downstream cellular responses. nih.govimperfectpharmacy.in This indirect stimulation of both nicotinic and muscarinic receptors contributes to the broad physiological effects of physostigmine. imperfectpharmacy.in Clinical studies in the context of Alzheimer's disease have shown that the cognitive improvements associated with physostigmine are linked to this enhanced cholinergic neurotransmission. nih.gov
Structure Activity Relationship Sar and Rational Design Studies of Physostigmine Hemisulfate
Analysis of Core Structural Features and Their Contribution to Cholinesterase Inhibition
The inhibitory potency of physostigmine (B191203) is intrinsically linked to its core structural components. Structure-activity relationship (SAR) studies have elucidated the critical roles played by the carbamate (B1207046) ester group, the fused heterocyclic ring systems, and the nitrogen atoms within the molecule.
Role of the Carbamate Ester Group in Inhibitory Activity
The carbamate ester group is an essential feature for the cholinesterase inhibitory properties of physostigmine. numberanalytics.comtaylorandfrancis.com It acts as a "pseudo-substrate" for the enzyme, and the mechanism of inhibition involves the carbamylation of a serine residue within the active site of acetylcholinesterase. This process results in a stable carbamylated enzyme that is hydrolyzed much more slowly than the acetylated enzyme formed with the natural substrate, acetylcholine (B1216132). nih.gov This slow decarbamylation rate is the basis for the reversible inhibition of the enzyme. nih.gov
Modification of the carbamate group has been a key area of research. Studies on analogues of (-)-physostigmine, where the carbamate ester group was altered, demonstrated changes in the compound's ability to inhibit acetylcholinesterase. numberanalytics.comnih.gov For instance, replacing the methylcarbamate with other alkyl or aryl carbamates can influence the potency and selectivity of the inhibitor. nih.gov
Significance of the Pyrrolidine (B122466) and Quinoline (B57606) Ring Systems
The rigid, fused pyrrolidine and quinoline ring systems of physostigmine are crucial for its proper orientation and binding within the active site of acetylcholinesterase. blogspot.comnumberanalytics.com This tricyclic core correctly positions the carbamate group for its interaction with the catalytic triad (B1167595) of the enzyme. taylorandfrancis.com The pyrroloindole ring system, a key feature, is responsible for the compound's interaction with acetylcholinesterase. numberanalytics.com
Influence of Nitrogen Atom Modifications on Cholinergic Bioactivity
Physostigmine contains two key nitrogen atoms within its structure: one in the pyrrolidine ring and another as part of the carbamate linkage. The nitrogen atom in the pyrrolidine ring is of particular importance for cholinergic activity. blogspot.com At physiological pH, this nitrogen is ionized, which is crucial for binding to anionic residues in the active site of acetylcholinesterase. taylorandfrancis.com The tertiary amine structure of physostigmine, containing this nitrogen, also allows it to cross the blood-brain barrier, enabling its effects on the central nervous system. mhmedical.com
In contrast, neostigmine (B1678181), a synthetic analogue, possesses a quaternary ammonium (B1175870) group. This permanent positive charge enhances its binding to the anionic site of the enzyme but prevents it from crossing the blood-brain barrier. mhmedical.com This highlights the critical role of the nitrogen's charge and substitution in determining the pharmacokinetic and pharmacodynamic properties of physostigmine-related compounds.
Impact of Substitutions and Stereochemistry on Physostigmine's Biological Profiles
The biological activity of physostigmine can be finely tuned by introducing substituents on its ring systems and by its specific stereochemical configuration. These modifications can alter the molecule's electronic and steric properties, thereby influencing its interactions with target receptors.
Effects of Ring Substitutions on Electronic and Steric Properties and Receptor Interactions
| Compound/Analog | Modification | Effect on Activity |
| Neostigmine | Quaternary ammonium group | Increased potency, no CNS penetration mhmedical.com |
| Pyridostigmine (B86062) | Quaternary nitrogen in a pyridyl nucleus | Similar properties to neostigmine nih.gov |
| Phenserine (B12825) | Phenyl group on the carbamate nitrogen | Enhanced selectivity for AChE |
| Cymserine | Phenyl group on the carbamate nitrogen | Analogue of phenserine with similar properties researchgate.net |
Interactive Data Table: Impact of Ring Substitutions (This is a simplified representation of complex SAR data. The actual effects can be more nuanced and dependent on multiple factors.)
Application of Computational Chemistry and Molecular Docking in SAR Elucidation
Computational techniques have become indispensable tools in medicinal chemistry, offering a window into the dynamic interplay between a ligand and its biological target at an atomic level. For physostigmine and its derivatives, these methods have been instrumental in deciphering the structural features essential for potent AChE inhibition.
Prediction of Binding Modes and Interaction with Enzyme Active Sites
Molecular docking simulations have been pivotal in visualizing and predicting how physostigmine and its analogs orient themselves within the intricate active site of AChE. nih.govlupinepublishers.com The AChE active site is a deep gorge composed of several key regions, including the catalytic active site (CAS), the peripheral anionic site (PAS), and an acyl pocket. nih.govnih.govvirginia.edu
Docking studies consistently show that the tricyclic core of physostigmine is accommodated primarily through hydrophobic interactions within the gorge. frontiersin.orgnih.gov The eseroline (B613827) moiety of physostigmine and its analogs is a key contributor to this binding. frontiersin.org The carbamate group, a crucial feature for the compound's inhibitory activity, is positioned to interact with the catalytic triad of the enzyme. lupinepublishers.com
Key amino acid residues within the AChE active site have been identified as critical for the binding of physostigmine and its analogs. These interactions, often a combination of hydrogen bonds and hydrophobic contacts, anchor the inhibitor in a position conducive to its function. nih.gov For instance, studies have highlighted the importance of residues such as Trp86, Tyr133, Tyr337, and Phe338 in the hydrophobic subsite, and Trp286, Tyr72, and Tyr124 in the PAS. nih.govvirginia.edu The interaction with the catalytic triad, comprising Ser203, His447, and Glu334, is fundamental to the mechanism of inhibition. nih.govvirginia.edu
The following table summarizes the key interacting residues and binding energies for physostigmine and some of its analogs as determined by molecular docking studies.
| Compound | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| Physostigmine | Trp86, Tyr121, Tyr337, Ser203, His447 | -7.5 to -10.5 | nih.govvirginia.edu |
| (-)-Phenserine | Trp86, Tyr337 | Not explicitly stated | frontiersin.orgnih.gov |
| (-)-Cymserine | Trp86, Tyr337 | Not explicitly stated | frontiersin.orgnih.gov |
| N-phenylcarbamoyl eseroline | Not explicitly stated | Not explicitly stated | nih.gov |
It is important to note that the binding energy values can vary depending on the specific computational methods and software used in the study.
Computational Approaches for Correlating Molecular Structure with Enzymatic Inhibition and Receptor Affinity
Beyond predicting binding modes, computational chemistry offers powerful methods to quantitatively correlate the molecular structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of physostigmine analogs. lupinepublishers.com
These studies generate 3D contour maps that highlight the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the inhibitory potency. For example, a 3D-QSAR study on a set of 40 physostigmine derivatives yielded statistically significant models with good predictive power. The cross-validated q² values, which indicate the predictive ability of the model, were 0.762 for CoMFA and 0.754 for CoMSIA, demonstrating the robustness of the models. The conventional r² values, representing the correlation between predicted and experimental activities, were also high at 0.730 and 0.720, respectively.
These models provide invaluable insights for rational drug design, suggesting specific modifications to the physostigmine scaffold that could enhance its inhibitory activity. For instance, the contour maps might indicate that adding a bulky group in a particular region would be beneficial for activity, while a positive electrostatic potential in another area might be detrimental.
The following table presents a summary of QSAR findings for physostigmine analogs, correlating their structural features with their inhibitory concentration (IC50) against AChE.
| Physostigmine Analog | Modification | AChE IC50 (nM) | QSAR Insights | Reference |
| Physostigmine | - | ~1-10 | Baseline | nih.gov |
| Octylcarbamoyl eseroline | Longer, more hydrophobic carbamoyl (B1232498) group | Similar to physostigmine | Increased hydrophobicity in this region does not significantly alter AChE potency. | nih.gov |
| N-benzyl-N-benzyl-allophanyl eseroline | Bulky, branched carbamoyl group | Poor inhibitor | Steric hindrance in the carbamoyl region is detrimental to activity. | nih.gov |
| Physostigmine methosulfate | Quaternarization at N(1) | Increased potency | Positive charge at N(1) enhances interaction with AChE. | nih.gov |
These computational studies, by providing a detailed understanding of the molecular interactions and structure-activity relationships, have paved the way for the rational design of novel physostigmine-based inhibitors with potentially improved therapeutic profiles. The synergy between in silico predictions and experimental validation continues to be a powerful engine for drug discovery in this important class of compounds.
Preclinical Research Models and Neurobiological Investigations of Physostigmine Hemisulfate
In Vitro Research Methodologies and Findings
Enzyme Assays for Cholinesterase Activity Determination (e.g., Ellman Assay)
Physostigmine (B191203) hemisulfate is a reversible inhibitor of cholinesterases, a class of enzymes that includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.comrndsystems.comtocris.com The inhibitory activity of physostigmine is a cornerstone of its neurobiological effects and is readily quantifiable using in vitro enzyme assays.
A standard method for determining cholinesterase activity is the Ellman assay. This colorimetric technique utilizes a substrate, such as acetylthiocholine, which is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically. The rate of color development is directly proportional to the cholinesterase activity.
In the presence of an inhibitor like physostigmine, the rate of substrate hydrolysis decreases, leading to a reduction in color formation. By measuring the enzyme activity across a range of physostigmine concentrations, a dose-response curve can be generated, from which key inhibitory parameters, such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), can be determined.
Research has shown that physostigmine is a potent inhibitor of AChE. For instance, in one study using a modification of the Ellman assay, physostigmine was found to strongly inhibit purified eel AChE with an IC50 of 0.02 μM. nih.gov Another study utilizing a fluorescein-tagged derivative of physostigmine (Ph-F) reported IC50 values of 10⁻⁶ M for equine butyrylcholinesterase and 5 x 10⁻⁶ M for human erythrocyte AChE. nih.gov These findings highlight the potent inhibitory effect of physostigmine on cholinesterase enzymes.
A quantitative assay method has also been developed to measure physostigmine concentrations in human whole blood by monitoring the time-dependent reactivation of cholinesterase. dtic.mil
Table 1: In Vitro Inhibition of Cholinesterase by Physostigmine Derivatives
| Enzyme Source | Inhibitor | IC50 Value |
| Eel Acetylcholinesterase | Physostigmine | 0.02 μM nih.gov |
| Equine Butyrylcholinesterase | Fluorescein-tagged Physostigmine (Ph-F) | 10⁻⁶ M nih.gov |
| Human Erythrocyte Acetylcholinesterase | Fluorescein-tagged Physostigmine (Ph-F) | 5 x 10⁻⁶ M nih.gov |
Cellular and Subcellular Studies (e.g., Axonal Transport, Neuronal Responses)
The effects of physostigmine have been investigated at the cellular and subcellular levels to understand its impact on neuronal processes beyond simple enzyme inhibition. One area of focus has been axonal transport, the process by which essential molecules and organelles are moved along the axon.
In a study using an in vitro live imaging assay with rat cortical neurons, the effects of physostigmine on axonal transport were evaluated. nih.gov The results of these in vitro studies indicated that physostigmine did not impair either anterograde or retrograde axonal transport across a range of concentrations. nih.gov This suggests that the neurological effects attributed to carbamate-based AChE inhibitors are not likely due to acute impairments of axonal transport. nih.gov It is important to note that while some compounds have been shown to impair axonal transport both in vitro and in vivo, the effects of physostigmine on axonal transport have not yet been evaluated in vivo. nih.gov
At the cellular level, physostigmine has been shown to influence neuronal responses by modulating cholinergic signaling. In neostriatal slices from rats, physostigmine stimulated the accumulation of [3H]inositol monophosphate ([3H]IP1) in a dose-dependent manner, an effect that was blocked by the muscarinic antagonist atropine. nih.gov This suggests that by inhibiting acetylcholinesterase, physostigmine enhances the effect of spontaneously released acetylcholine (B1216132) on muscarinic receptors, leading to downstream signaling events. nih.gov
Furthermore, a fluorescein-tagged derivative of physostigmine has been used as a marker to detect active acetylcholinesterase in live cells. nih.gov Studies using this tool have shown that in certain cell types, such as mouse bone marrow megakaryocytes and at the nerve-muscle junction, there is exclusive or preferential labeling, indicating the presence of active AChE. nih.gov
Electrophysiological Characterization in Isolated Tissue Preparations (e.g., Guinea Pig Dentate Gyrus Slice Model)
Electrophysiological studies in isolated tissue preparations, such as hippocampal slices, have provided valuable insights into the functional consequences of physostigmine's action on neuronal circuits. The guinea pig dentate gyrus slice model is a well-established preparation for studying synaptic transmission and plasticity in the hippocampus. nih.govnih.gov
In such models, physostigmine, by inhibiting acetylcholinesterase, prolongs the presence of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This can lead to changes in neuronal excitability, synaptic strength, and network oscillations.
Radioligand Binding Assays for Receptor Interactions
Radioligand binding assays are a powerful tool for characterizing the interaction of compounds with specific receptors. In the context of physostigmine, these assays have been used to investigate its direct interactions with nicotinic acetylcholine receptors (nAChRs), in addition to its well-known role as an acetylcholinesterase inhibitor.
Studies using [3H]physostigmine have revealed that it can directly bind to nAChRs. nih.govnih.gov In the presence of an agonist like carbamylcholine, [3H]physostigmine has been shown to photolabel specific amino acid residues on the nAChR protein. nih.govnih.gov This indicates that physostigmine can bind to distinct sites on the receptor, separate from the agonist binding site. nih.gov
Specifically, in the Torpedo californica nAChR, [3H]physostigmine photolabeled amino acids on the complementary (non-α) surface of the transmitter binding sites, at the δ-β subunit interface, and in the vestibule of the ion channel. nih.govnih.gov The photolabeling of several of these residues was enhanced in the presence of an agonist and inhibited by the presence of another nAChR modulator, galanthamine. nih.govnih.gov
These findings from radioligand binding and photolabeling studies suggest that physostigmine's modulation of cholinergic signaling is not solely due to its inhibition of acetylcholinesterase but also involves direct, allosteric interactions with nAChRs. nih.govnih.gov
Table 2: Identified Binding Sites of [3H]physostigmine on the Torpedo californica nAChR in the Presence of Agonist
| Location | Labeled Residues |
| Complementary surface of transmitter binding sites | γTyr-111, γTyr-117, δTyr-172 nih.govnih.gov |
| δ-β subunit interface | δTyr-212 nih.govnih.gov |
| Vestibule of the ion channel | γTyr-105 nih.govnih.gov |
In Vivo Animal Model Systems and Neurobiological Effects
Modulation of Central Cholinergic Neurotransmission in Mammalian Brains
Physostigmine hemisulfate is known to cross the blood-brain barrier and stimulate central cholinergic neurotransmission. medchemexpress.com This central action is a key aspect of its neurobiological profile and has been investigated in various mammalian models.
In vivo studies have demonstrated the functional consequences of this modulation. For example, in experiments with human proximal stomach tissue, physostigmine was used to prevent the hydrolysis of acetylcholine, allowing for the measurement of its release and the study of presynaptic modulation. nih.gov This highlights its utility as a tool to study cholinergic mechanisms.
The central cholinergic system is composed of various neuronal populations, including brainstem nuclei that project to forebrain regions and striatal interneurons. frontiersin.org The activity of these systems is critical for regulating dopamine (B1211576) signaling and is implicated in processes like motivation and reward. nih.govfrontiersin.org By amplifying the effects of acetylcholine, physostigmine can influence these complex interactions.
Furthermore, the behavioral effects observed in animal models provide indirect evidence of central cholinergic modulation. For instance, the ability of physostigmine to reverse memory deficits in transgenic mouse models of Alzheimer's disease is attributed to its enhancement of central cholinergic function. medchemexpress.com
Investigation of Brain Acetylcholine and Acetylcholinesterase Level Alterations
Physostigmine, a reversible cholinesterase inhibitor, readily crosses the blood-brain barrier and consequently increases acetylcholine levels in the brain. nih.gov Studies in animal models have demonstrated a direct relationship between the administration of physostigmine and alterations in brain neurochemistry.
In rats, the administration of physostigmine leads to a dose-dependent inhibition of cholinesterase (ChE) activity in various brain regions. nih.gov This inhibition is inversely related to the concentration of physostigmine in the brain tissue. nih.gov For instance, following an intramuscular injection, maximal ChE inhibition of around 80% was observed at 5 minutes, with activity returning to control levels by 2 hours. nih.gov This inhibition of ChE directly results in an elevation of acetylcholine (ACh) levels. In whole brain analysis of rats, ACh levels peaked at 30 minutes, reaching concentrations 2.3 times higher than control levels. nih.gov
Interestingly, the extent of ACh increase varies across different brain regions, despite a relatively uniform inhibition of ChE. nih.gov The striatum, for example, showed the most significant relative increase in ACh levels. nih.gov This regional variability suggests that the impact of physostigmine on cholinergic neurotransmission is not uniform throughout the central nervous system. nih.gov Studies in mice have also shown that physostigmine increases ACh levels in the whole brain. nih.gov
It is important to note that while physostigmine effectively increases ACh levels by inhibiting its breakdown, the relationship between the rate of ACh turnover and its concentration is complex. nih.govpixorize.com Research has indicated that there isn't always a clear-cut correlation between the turnover rate and the level of ACh in vivo. nih.gov
Table 1: Effect of Physostigmine on Brain Neurochemistry in Rats
| Parameter | Observation | Time to Max Effect | Brain Region |
| Cholinesterase (ChE) Inhibition | 80% | 5 minutes | Whole Brain |
| Acetylcholine (ACh) Level | 2.3x increase | 30 minutes | Whole Brain |
| Acetylcholine (ACh) Level | Greatest relative increase | Up to 30 minutes | Striatum |
Studies on Cognitive Function in Animal Models of Neurodegenerative Conditions (e.g., Memory Deficits in Transgenic Mice)
Physostigmine has been investigated for its potential to ameliorate cognitive deficits in various animal models of neurodegenerative conditions, particularly those mimicking Alzheimer's disease. medchemexpress.comnih.gov As a reversible acetylcholinesterase (AChE) inhibitor, physostigmine enhances central cholinergic neurotransmission, a key pathway implicated in memory and learning. medchemexpress.com
In transgenic mouse models of Alzheimer's disease, which exhibit memory deficits, physostigmine has demonstrated the ability to reverse these impairments. medchemexpress.com For example, daily subcutaneous administration of physostigmine hemisulfate for six weeks was shown to improve deficits in both contextual and cued memory in these mice. medchemexpress.com The compound's ability to cross the blood-brain barrier allows it to directly target the central nervous system and address the cholinergic deficits associated with the disease. medchemexpress.comtaylorandfrancis.com
Furthermore, in animal models where cognitive deficits are induced by other means, such as hypoxia, physostigmine has also shown positive effects. nih.gov In mice subjected to moderate hypoxia, which can impair working memory, post-insult administration of physostigmine prevented the deterioration of cognitive function. nih.gov This suggests a broader potential for physostigmine in addressing cognitive dysfunction arising from various insults that affect cholinergic neurotransmission.
Animal models with chemically induced cortical depletion of choline (B1196258) acetyltransferase, the enzyme responsible for acetylcholine synthesis, also exhibit significant impairments in tasks like passive avoidance retention. nih.gov These deficits have been shown to be readily reversible by physostigmine, further highlighting its role in modulating cognitive function through the cholinergic system. nih.gov
Table 2: Effects of Physostigmine on Cognitive Function in Animal Models
| Animal Model | Type of Deficit | Effect of Physostigmine |
| Transgenic Mice (Alzheimer's Model) | Contextual and cued memory deficits | Improved memory |
| Hypoxia-induced Mice | Working memory impairment | Prevented cognitive deterioration |
| Kianic Acid-induced Cortical Depletion | Passive avoidance retention impairment | Reversed deficit |
Research into Neuroprotection Mechanisms (e.g., against Organophosphate Exposure)
Physostigmine has been extensively studied for its neuroprotective properties, particularly as a pretreatment against poisoning by organophosphorus (OP) nerve agents like soman. capes.gov.brnih.gov Organophosphates exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), leading to a toxic accumulation of acetylcholine and a subsequent cholinergic crisis. nih.gov
The primary neuroprotective mechanism of physostigmine in this context is through its reversible inhibition of AChE. drugbank.com By temporarily binding to and protecting a fraction of the AChE enzymes, physostigmine prevents the irreversible binding of the organophosphate. capes.gov.brnih.gov When the physostigmine molecule detaches, the enzyme is restored to its active state, thus mitigating the lethal effects of the nerve agent.
Comparisons with other carbamates, such as pyridostigmine (B86062), have indicated that physostigmine is more effective in protecting against the detrimental effects of soman. capes.gov.brnih.gov This is likely due to physostigmine's ability to cross the blood-brain barrier, offering protection to the central nervous system, whereas pyridostigmine acts primarily in the periphery. pixorize.com
Effects on Neuronal Excitability and Synaptic Plasticity in Brain Regions (e.g., Hippocampus, Amygdala, Cortex)
The cholinergic system plays a crucial role in modulating neuronal excitability and synaptic plasticity, fundamental processes for learning and memory. nih.govfrontiersin.org Physostigmine, by increasing acetylcholine levels, influences these processes in key brain regions like the hippocampus, amygdala, and cortex. nih.govtocris.com
Research indicates that cholinergic modulation can enhance the signal-to-noise ratio in neuronal communication. nih.gov Specifically, it has been shown to prolong the neuronal ensemble activity evoked by thalamic inputs while reducing background firing in primary somatosensory neurons. nih.gov This suggests that physostigmine could contribute to a more precise and robust neuronal signaling environment.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is heavily influenced by cholinergic activity. nih.govfrontiersin.org The hippocampus and amygdala are critical for memory formation, and their interaction is modulated by the cholinergic system. nih.gov Studies have shown that the basolateral complex of the amygdala (BLA) influences hippocampal-dependent memories and synaptic plasticity. nih.gov By elevating acetylcholine levels, physostigmine can impact these interactions and the underlying cellular mechanisms, such as long-term potentiation (LTP) and long-term depression (LTD). frontiersin.org
Furthermore, structural plasticity, the physical remodeling of synapses, also appears to be dependent on cholinergic modulation. nih.gov This suggests that the effects of physostigmine are not limited to transient changes in neuronal firing but may also contribute to more lasting alterations in neural circuits. The ubiquitous expression of muscarinic and nicotinic acetylcholine receptors throughout the brain underscores the widespread potential for physostigmine to influence neuronal function. nih.gov
Investigation of Pain Modulation Mechanisms and Cholinergic System Involvement
The cholinergic system is deeply involved in the modulation of pain perception. nih.gov Preclinical research has demonstrated that enhancing cholinergic signaling can produce analgesic effects. Physostigmine, by inhibiting acetylcholinesterase and thereby increasing the availability of acetylcholine, has been shown to be effective in attenuating pain responses in animal models. nih.gov
When administered intracerebroventricularly (i.c.v.), cholinergic agonists have been found to evoke a stable hyporeflexia, indicating a centrally mediated analgesic effect. nih.gov Similarly, i.c.v. administration of physostigmine has been shown to attenuate both the early and late phases of the formalin-induced pain response in rodents, a widely used model for studying inflammatory pain. nih.gov This demonstrates that selective modulation of cholinergic signaling within the brain has a direct impact on nociception and pain.
The analgesic effects of the cholinergic system are mediated by both muscarinic and nicotinic acetylcholine receptors, which are widely distributed throughout the central nervous system, including key areas of the pain network. nih.gov The activation of these receptors can modulate nociceptive transmission at both the spinal and supraspinal levels through pre- and postsynaptic mechanisms. nih.gov
Conversely, the inhibition of muscarinic cholinergic receptors has been shown to induce nociceptive hypersensitivity, further emphasizing the critical role of endogenous acetylcholine in maintaining a normal pain threshold. nih.gov Therefore, the use of physostigmine in preclinical models provides a valuable tool for investigating the intricate mechanisms by which the cholinergic system modulates pain.
Studies on Arousal States and Behavioral Responses in Animal Models
Physostigmine has been shown to significantly influence arousal states and behavioral responses in animal models. medchemexpress.comnih.gov As a centrally acting cholinesterase inhibitor, it modulates the activity of cholinergic pathways that are critical for wakefulness and attention. medchemexpress.com
In rats under isoflurane (B1672236) anesthesia, intravenous administration of physostigmine has been observed to delay the time to emergence from anesthesia, indicating a promotion of an arousal state. medchemexpress.com This effect is dose-dependent and highlights the role of central cholinergic neurotransmission in counteracting the sedative effects of general anesthetics. medchemexpress.com
Furthermore, studies using quantitative analysis of motor behavior in unrestrained rats have revealed that physostigmine induces specific changes in activity patterns. nih.gov It has been shown to cause a dose-related increase in high-frequency movements while reducing low-frequency movements. nih.gov This suggests a shift in the type and intensity of motor activity, which could be related to an altered state of arousal or alertness. Interestingly, physostigmine did not affect the habituation of certain movements, indicating a specific, rather than a generalized, effect on motor behavior. nih.gov
In the context of cognitive tasks, physostigmine's ability to improve performance in memory-impaired animals is also linked to its effects on arousal and attention. medchemexpress.com By enhancing cholinergic signaling, it can lead to a state that is more conducive to learning and memory retrieval. For instance, in transgenic mice with Alzheimer's-like pathology, physostigmine tended to normalize contextual memory, making the behavior of the transgenic animals more similar to that of their healthy counterparts. medchemexpress.com
Derivatives, Analogs, and Comparative Mechanistic Studies in Physostigmine Hemisulfate Research
Synthesis and Characterization of Novel Physostigmine (B191203) Analogs and Derivatives
The core structure of physostigmine has served as a scaffold for extensive synthetic exploration, aiming to modulate its potency, selectivity, and pharmacokinetic properties. These efforts have primarily focused on modifications of the carbamate (B1207046) group and the pyrrolidinoindole backbone.
Development of Carbamate-Based Cholinesterase Inhibitor Derivatives
The carbamate moiety is a critical pharmacophore for the cholinesterase inhibitory activity of physostigmine. blogspot.commdpi.com Consequently, a significant area of research has been the synthesis of novel carbamate derivatives. By reacting (-)-eseroline, the carbamate-lacking core of physostigmine, with a variety of alkyl, aryl, and aralkyl isocyanates, as well as dialkylcarbamoyl chlorides, scientists have generated a diverse library of physostigmine analogs. nih.gov These synthetic strategies allow for the introduction of different substituents on the carbamate nitrogen, influencing the compound's interaction with the active site of cholinesterases. blogspot.comnih.gov For instance, the synthesis of O-aromatic N,N-disubstituted carbamates and thiocarbamates has been explored to develop new cholinesterase inhibitors. mdpi.com The goal of these modifications is often to enhance the compound's stability, selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), or its ability to cross the blood-brain barrier. researchgate.netgoogle.com The reaction mechanism of carbamates involves the carbamoylation of a serine residue in the active site of the cholinesterase enzyme, forming a transiently stable complex that is hydrolyzed more slowly than the acetylated enzyme formed with acetylcholine (B1216132). mdpi.comnih.gov
Synthesis and Evaluation of Methyl Analogues and Other Structural Modifications
Beyond the carbamate group, other structural modifications of the physostigmine molecule have been investigated. A notable example is the synthesis of methyl analogues. Tolserine, a methyl analogue of phenserine (B12825) (a phenylcarbamate derivative of physostigmine), is produced by methyl substitution at the C-2' position. researchgate.net This modification has been shown to enhance the selectivity of the compound for AChE over BChE. researchgate.net Other structural alterations include the creation of analogs with a cyclic alkyl carbamate of eseroline (B613827), which have demonstrated more potent AChE inhibition and greater selectivity compared to their parent compounds. researchgate.net Researchers have also synthesized physovenine, an analog where an oxygen atom replaces the N1-nitrogen in the tricyclic ring system, to study the impact of this change on biological activity. stevens.eduresearchgate.netresearchgate.net These synthetic endeavors have provided a range of compounds that have been crucial for probing the structure-activity relationships of physostigmine-related cholinesterase inhibitors. nih.gov
Comparative Mechanistic Investigations with Related Cholinergic Compounds
To better understand the therapeutic potential of newly synthesized physostigmine analogs, their mechanisms of action are compared with other well-known cholinergic compounds. These studies often focus on enzyme inhibition kinetics and receptor interaction profiles.
Analysis of Enzyme Inhibition Kinetics and Selectivity Profiles of Analogs (e.g., Phenserine, Rivastigmine)
The inhibitory activity of physostigmine analogs against AChE and BChE is a key determinant of their biological effects. Kinetic studies are performed to determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Phenserine, a phenylcarbamate analog of physostigmine, has been shown to inhibit human erythrocyte AChE in a concentration-dependent manner with an IC50 value of 0.0453 µM. nih.gov Kinetic analysis revealed that phenserine acts as a noncompetitive inhibitor of AChE. nih.gov
Comparisons between different analogs reveal important differences in their selectivity. For example, while some carbamate analogs of (-)-physostigmine are less potent against electric eel AChE than the parent compound, they can be significantly more potent against human plasma BChE. nih.gov In contrast, some newly synthesized analogs show potent inhibition of AChE with significantly higher selectivity over BChE than phenserine. researchgate.netnih.gov Rivastigmine (B141), another carbamate-based cholinesterase inhibitor, also serves as an important comparator. While rivastigmine is an acylating pseudo-irreversible inhibitor of both cholinesterases, some novel carbamate derivatives have been found to be more potent inhibitors of AChE than rivastigmine. mdpi.com The mode of inhibition can also vary, with some carbamate-enzyme interactions shifting from a covalent to a noncovalent type depending on the specific analog and enzyme mutant. researchgate.netnih.gov
Table 1: Comparative Cholinesterase Inhibition of Physostigmine Analogs
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Phenserine | Human Erythrocyte AChE | 0.0453 | Noncompetitive | nih.gov |
| Rivastigmine | AChE | 71.1 | Pseudo-irreversible | uni-duesseldorf.de |
| Tolserine (Methyl analog) | AChE | - | Higher selectivity for AChE over BChE | researchgate.net |
| Compound 17 (analog) | AChE | - | Higher selectivity over BChE than phenserine | nih.gov |
Differential Receptor Interaction Profiles of Synthesized and Natural Analogs
Beyond their effects on cholinesterases, physostigmine and its analogs can interact directly with various neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). nih.govdrugbank.com Studies have shown that physostigmine can block nAChR currents in a concentration-dependent manner, and this interaction is distinct from its inhibition of AChE. nih.gov The potency of this blockade can vary depending on the specific nAChR subtype and the species being studied. nih.gov
Photolabeling and computational docking studies have revealed that in the presence of an agonist, physostigmine and another cholinomimetic, galanthamine, can bind to multiple distinct sites in the extracellular domain of the nAChR. nih.gov These binding sites are located at the interfaces between the receptor subunits. nih.gov In contrast to charged molecules like pyridostigmine (B86062) and rivastigmine, the interaction of physostigmine and its uncharged analogs, such as phenserine and cymserine, with AChE is dominated by hydrophobic interactions. researchgate.netnih.gov This suggests that the tricyclic eseroline moiety of these compounds plays a crucial role in their binding to the hydrophobic pocket of the enzyme. researchgate.netnih.gov The stereochemistry of the analogs is also a critical factor, with studies showing significant differences in the pharmacological effects of different stereoisomers due to their differential interactions with target molecules. blogspot.com
Structure-Activity Landscape Analysis of Physostigmine (Hemisulfate) and its Congeners
The extensive research into physostigmine analogs has allowed for a detailed analysis of their structure-activity relationships (SAR). This analysis helps to identify the key structural features responsible for their biological activity and to guide the design of new, more effective compounds.
The fundamental structure of physostigmine, a carbamate ester linked to a pyrrolidinoindole ring system, is essential for its activity. blogspot.com The carbamate group is a primary determinant of its cholinesterase inhibitory potency, and modifications to this group can significantly alter both potency and selectivity. blogspot.com The nitrogen atom within the pyrrolidine (B122466) ring is also important for its cholinergic activity. blogspot.com
SAR studies have revealed several key trends:
The Carbamate Moiety: The nature of the substituent on the carbamate nitrogen influences the compound's inhibitory profile. Aromatic or bulky alkyl groups can affect the affinity and selectivity for AChE versus BChE. nih.gov
Stereochemistry: The stereochemical configuration of physostigmine is critical for its activity. Different stereoisomers can exhibit vastly different pharmacological effects, underscoring the importance of a precise three-dimensional fit with the target enzyme or receptor. blogspot.comnih.gov
Hydrophobic Interactions: The binding of physostigmine and its uncharged analogs to the active site of AChE is largely driven by hydrophobic interactions with the enzyme's hydrophobic pocket. researchgate.netnih.gov
This detailed understanding of the SAR landscape provides a rational basis for the continued development of novel physostigmine-based compounds with tailored pharmacological properties.
Advanced Methodologies and Future Directions in Physostigmine Hemisulfate Research
Innovative Analytical Techniques for Compound Detection and Quantification in Biological Systems
The precise detection and quantification of physostigmine (B191203) and its metabolites in biological matrices are crucial for pharmacokinetic and pharmacodynamic studies. Modern analytical chemistry offers a range of powerful techniques to achieve this with high sensitivity and specificity.
High-resolution mass spectrometry (HRMS) stands out for its ability to characterize the covalent structures of therapeutic molecules and their metabolites with exceptional accuracy. azolifesciences.com This technique is instrumental in complex structural analysis, offering improved specificity and higher throughput. azolifesciences.com Capillary electrophoresis (CE) is another widely used method for the impurity profiling of drugs and the analysis of biomolecules. azolifesciences.com For studying real-time molecular interactions, surface plasmon resonance (SPR) provides a label-free approach with high sensitivity, aiding in the screening of pharmacologically active molecules and elucidating molecular mechanisms. azolifesciences.com Additionally, nuclear magnetic resonance (NMR) spectroscopy is particularly valuable for analyzing specific types of molecular structures. azolifesciences.com
A spectrophotometric test system based on the Ellman's reagent has been utilized to determine the kinetic properties of clinically relevant cholinesterase inhibitors like physostigmine. nih.gov This method allows for the in vitro assessment of enzyme inhibition in whole blood from different species. nih.gov
| Analytical Technique | Application in Physostigmine Research | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Characterization of physostigmine and its metabolites; structural elucidation. azolifesciences.com | High accuracy, specificity, and throughput. azolifesciences.com |
| Capillary Electrophoresis (CE) | Impurity profiling and analysis of physostigmine in biological samples. azolifesciences.com | Versatile for biomolecule analysis. azolifesciences.com |
| Surface Plasmon Resonance (SPR) | Real-time measurement of physostigmine's interactions with its targets. azolifesciences.com | High sensitivity, label-free. azolifesciences.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of physostigmine and its analogues. azolifesciences.com | Provides in-depth structural information. azolifesciences.com |
| Spectrophotometry (Ellman's Reagent) | In vitro determination of cholinesterase inhibition kinetics. nih.gov | Standardized and quantifiable assessment of enzyme activity. nih.gov |
Development of Sustained-Release Research Formulations for Prolonged Cholinesterase Protection (e.g., Liposomal Encapsulation)
A significant limitation of physostigmine has been its short half-life. nih.gov To overcome this, research has focused on developing sustained-release formulations to provide prolonged therapeutic effects.
Liposomal encapsulation is a promising strategy to achieve sustained drug release. sopharcos.comnih.gov By encapsulating physostigmine within lipid vesicles, its circulation time can be extended, and its release can be controlled. sopharcos.com For instance, aromatized liposomes, which have chemically modified lipid bilayers, have been shown to increase drug loading and significantly decrease the burst release of various payloads. nih.gov Studies with controlled-release oral formulations of physostigmine have been conducted, although with limited evidence of convincing benefit in treating symptoms of Alzheimer's disease. nih.govnih.gov
Application of Computational Modeling and Artificial Intelligence in Drug Discovery and Mechanistic Prediction
AI algorithms can analyze vast biological and chemical datasets to identify novel drug candidates and repurpose existing drugs. nih.govnih.gov For example, AI can be used for the de novo design of drug molecules with optimized properties and for predicting key characteristics like toxicity and bioactivity. harvard.edu Computational docking studies have been employed to investigate the binding sites of physostigmine on nicotinic acetylcholine (B1216132) receptors, providing insights into its mechanism of action. nih.gov These computational approaches, combined with experimental validation, hold immense potential for designing more effective and selective physostigmine-based therapies. nih.gov
| AI Application | Description | Relevance to Physostigmine Research |
| Target Identification | AI analyzes large datasets to discover novel therapeutic targets. nih.gov | Could identify new targets for physostigmine beyond cholinesterase. |
| Virtual Screening | Computational models predict the binding affinity of molecules to a target. nih.gov | Can screen libraries of physostigmine analogues for improved activity. |
| De Novo Drug Design | AI generates novel molecular structures with desired properties. harvard.edu | Can design new physostigmine-based compounds with enhanced efficacy and safety. |
| Predictive Modeling | AI predicts properties such as toxicity and pharmacokinetics. harvard.edu | Can help in the early stages of development to select the most promising candidates. |
| Mechanistic Prediction | Computational simulations elucidate drug-receptor interactions. nih.gov | Provides a deeper understanding of how physostigmine interacts with its targets at a molecular level. |
Exploration of Novel Non-Cholinergic Targets and Signaling Pathways
While physostigmine's primary mechanism of action is the inhibition of acetylcholinesterase, research is uncovering its interactions with other targets and signaling pathways. drugbank.comnih.gov
Studies have shown that physostigmine can directly interact with and modulate nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Computational docking and photolabeling studies have identified distinct binding sites for physostigmine on the nAChR, suggesting a more complex modulatory role than simple cholinesterase inhibition. nih.gov Furthermore, research indicates that physostigmine can influence presynaptic glutamate (B1630785) release through muscarinic receptor signaling in the hippocampus. nih.gov The effects of physostigmine on anxiety- and depression-like behaviors are thought to be mediated by increased acetylcholine signaling in the hippocampus, involving both muscarinic and nicotinic receptors. nih.gov
Integration of Omics Technologies for Systems-Level Understanding of Physostigmine's Effects
Omics technologies, such as genomics, proteomics, and metabolomics, offer a holistic view of the biological effects of a drug. While specific omics studies focused solely on physostigmine (hemisulfate) are not extensively detailed in the provided search results, the application of these technologies is a logical and powerful next step in understanding its systems-level impact.
By analyzing changes in gene expression (genomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to physostigmine treatment, researchers can construct a comprehensive picture of its cellular and physiological effects. This approach can help to identify novel pathways and networks modulated by physostigmine, providing a deeper understanding of both its therapeutic actions and potential off-target effects.
Identification and Validation of Biomarkers for Cholinergic System Modulation by Physostigmine (Hemisulfate)
Identifying and validating biomarkers is essential for monitoring the therapeutic effects and target engagement of physostigmine.
The primary biomarker for physostigmine's action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity in the blood. nih.govnih.gov Point-of-care testing devices are available for the rapid and precise determination of AChE and BChE activities in whole blood. nih.gov In experimental models of sepsis, a decrease in AChE and BChE activity has been observed, and treatment with physostigmine can modulate these levels. nih.gov Furthermore, in studies related to stress and mood, the level of AChE activity in the brain has been used as a biomarker, with physostigmine administration leading to a dose-dependent decrease. nih.gov
Emerging Research Applications Based on Mechanistic Insights Beyond Primary Cholinesterase Inhibition
The expanding understanding of physostigmine's mechanisms of action is opening up new avenues for research and potential therapeutic applications.
Its ability to modulate nicotinic and muscarinic receptors directly suggests potential applications in conditions where these receptors are implicated, beyond what can be achieved by simply increasing acetylcholine levels. nih.govnih.gov For example, the finding that physostigmine can influence presynaptic glutamate release points towards a role in modulating excitatory neurotransmission, which is relevant for a variety of neurological and psychiatric disorders. nih.gov Furthermore, the anti-inflammatory effects observed in preclinical models of sepsis, where physostigmine treatment reduced reactive oxygen species production and improved survival, suggest a potential role in treating inflammatory conditions. nih.gov
Q & A
Q. How to validate physostigmine’s diagnostic utility in anticholinergic toxidromes?
- Methodological Answer:
- Blinded challenge trials : Administer physostigmine/placebo to patients with delirium and monitor resolution via standardized scales (e.g., CAM-ICU) .
- Safety protocols : Pre-screen for cardiac contraindications (e.g., prolonged QTc) to mitigate historical concerns about adverse events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
